molecular formula C24H24N2O2 B3826243 N,N'-bis(3,4-dimethylphenyl)isophthalamide

N,N'-bis(3,4-dimethylphenyl)isophthalamide

Cat. No. B3826243
M. Wt: 372.5 g/mol
InChI Key: DZPHEXRQSFCTGO-UHFFFAOYSA-N
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Description

N,N'-bis(3,4-dimethylphenyl)isophthalamide (abbreviated as DMPA) is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in various scientific fields, including materials science, biochemistry, and pharmacology. DMPA is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and acetone.

Mechanism of Action

The mechanism of action of N,N'-bis(3,4-dimethylphenyl)isophthalamide is not fully understood, but it is believed to involve the interaction with various proteins and enzymes in the body. In biochemistry, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to bind to DNA-binding proteins such as transcription factors and inhibit their activity. In pharmacology, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to inhibit the activity of various kinases such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In biochemistry, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to inhibit the DNA-binding activity of various transcription factors such as NF-κB, AP-1, and STAT3, which are involved in the regulation of gene expression in response to various stimuli such as cytokines, growth factors, and stress. In pharmacology, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N'-bis(3,4-dimethylphenyl)isophthalamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N,N'-bis(3,4-dimethylphenyl)isophthalamide has several advantages as a chemical compound for lab experiments, including its high purity, solubility in organic solvents, and stability under various conditions. However, N,N'-bis(3,4-dimethylphenyl)isophthalamide also has some limitations, including its low water solubility, potential toxicity, and limited availability in large quantities. Therefore, proper precautions should be taken when handling N,N'-bis(3,4-dimethylphenyl)isophthalamide in lab experiments, and alternative compounds should be considered when necessary.

Future Directions

There are several future directions for the research on N,N'-bis(3,4-dimethylphenyl)isophthalamide, including the development of new synthesis methods, the investigation of its potential applications in various scientific fields, and the evaluation of its safety and efficacy as a drug candidate. In materials science, N,N'-bis(3,4-dimethylphenyl)isophthalamide can be used as a building block for the synthesis of new polymers and copolymers with advanced properties such as self-healing, shape-memory, and stimuli-responsive behavior. In biochemistry, N,N'-bis(3,4-dimethylphenyl)isophthalamide can be used as a tool for the study of protein-DNA interactions and the regulation of gene expression. In pharmacology, N,N'-bis(3,4-dimethylphenyl)isophthalamide can be further evaluated for its potential as a drug candidate for various diseases, and its safety and efficacy can be tested in preclinical and clinical studies. Overall, the research on N,N'-bis(3,4-dimethylphenyl)isophthalamide has great potential for advancing our understanding of various scientific fields and improving human health and well-being.

Scientific Research Applications

N,N'-bis(3,4-dimethylphenyl)isophthalamide has been investigated for its potential applications in various scientific fields, including materials science, biochemistry, and pharmacology. In materials science, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been used as a building block for the synthesis of various polymers and copolymers with desirable properties such as thermal stability, mechanical strength, and optical properties. In biochemistry, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to interact with various proteins and enzymes, including DNA-binding proteins, transcription factors, and kinases. In pharmacology, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been evaluated for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-N,3-N-bis(3,4-dimethylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-15-8-10-21(12-17(15)3)25-23(27)19-6-5-7-20(14-19)24(28)26-22-11-9-16(2)18(4)13-22/h5-14H,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPHEXRQSFCTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~3~-bis(3,4-dimethylphenyl)isophthalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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